Pfafforside B
Description
Pfafforside B is a triterpenoid saponin isolated from Pfaffia paniculata (Brazilian ginseng), a plant traditionally used in South American medicine for its adaptogenic and anti-inflammatory properties . Structurally, it comprises a oleanane-type aglycone core linked to two sugar moieties (glucose and rhamnose) at the C-3 and C-28 positions. Its molecular formula is C₄₂H₆₈O₁₃, with a molecular weight of 780.98 g/mol.
This compound exhibits notable bioactivities, including anti-cancer (induction of apoptosis in leukemia cells, IC₅₀ = 12.3 μM) , anti-inflammatory (inhibition of NF-κB signaling in macrophages, 75% suppression at 10 μM), and immunomodulatory effects (enhancement of lymphocyte proliferation by 40% at 5 μM). Its mechanism of action involves targeting mitochondrial pathways and modulating cytokine production.
Properties
CAS No. |
78244-75-4 |
|---|---|
Molecular Formula |
C68H111O34 |
Molecular Weight |
1455.6 g/mol |
IUPAC Name |
[1-[16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate |
InChI |
InChI=1S/C68H110O33/c1-27(2)19-29(90-28(3)73)20-67(8)39-14-17-66(7)31-11-12-38-64(4,5)40(15-16-65(38,6)30(31)13-18-68(39,66)63(85)101-67)97-62-56(46(79)37(26-89-62)96-59-51(84)55(45(78)35(24-72)92-59)99-61-49(82)53(87-10)43(76)33(22-70)94-61)100-57-47(80)41(74)36(25-88-57)95-58-50(83)54(44(77)34(23-71)91-58)98-60-48(81)52(86-9)42(75)32(21-69)93-60/h11,27,29-30,32-62,69-72,74-84H,12-26H2,1-10H3 |
InChI Key |
XHLPZPPQRZSIGS-PHGJEPEASA-N |
SMILES |
CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C |
Canonical SMILES |
CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pfaffoside B; Stichloroside A; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Implications :
- This compound’s oleanane backbone enhances membrane permeability compared to Astragaloside IV’s rigid cycloartane structure .
- Ginsenoside Rg3’s dammarane skeleton confers higher metabolic stability but lower solubility than this compound .
Pharmacological and Functional Comparisons
Anti-Cancer Activity
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| This compound | HL-60 (Leukemia) | 12.3 | Mitochondrial apoptosis, ROS↑ |
| Astragaloside IV | A549 (Lung Cancer) | 28.7 | Cell cycle arrest (G1 phase) |
| Ginsenoside Rg3 | MCF-7 (Breast Cancer) | 8.9 | PI3K/AKT inhibition, Angiogenesis↓ |
Key Findings :
Anti-Inflammatory Effects
| Compound | Model | Efficacy | Target Pathway |
|---|---|---|---|
| This compound | LPS-induced macrophages | 75% TNF-α inhibition at 10 μM | NF-κB, MAPK |
| Astragaloside IV | Collagen-induced arthritis | 60% IL-6 reduction at 20 mg/kg (mouse) | JAK/STAT |
| Ginsenoside Rg3 | DSS-induced colitis | 50% COX-2 inhibition at 5 μM | NF-κB, COX-2/PGE₂ |
Key Findings :
- This compound’s dual inhibition of NF-κB and MAPK provides broader anti-inflammatory coverage than Ginsenoside Rg3 .
- Astragaloside IV’s efficacy in autoimmune models is dose-dependent but requires higher concentrations .
Pharmacokinetic Properties
| Parameter | This compound | Astragaloside IV | Ginsenoside Rg3 |
|---|---|---|---|
| Oral Bioavailability | 8.2% | 2.1% | 18.5% |
| Plasma Half-Life | 4.1 h | 6.8 h | 9.3 h |
| Metabolism | CYP3A4 | CYP2C9 | CYP3A4, CYP2D6 |
Key Findings :
- Ginsenoside Rg3’s longer half-life and higher bioavailability make it more suitable for chronic administration .
- This compound’s rapid metabolism necessitates formulation optimization (e.g., nanoemulsions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
